N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide
Description
Properties
CAS No. |
143361-71-1 |
|---|---|
Molecular Formula |
C9H9BrN2O2 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9BrN2O2/c1-6(13)12-11-5-7-4-8(10)2-3-9(7)14/h2-5,14H,1H3,(H,12,13)/b11-5- |
InChI Key |
YTJMMCWCOHWNLC-WZUFQYTHSA-N |
SMILES |
CC(=O)NN=CC1=C(C=CC(=C1)Br)O |
Isomeric SMILES |
CC(=O)N/N=C\C1=C(C=CC(=C1)Br)O |
Canonical SMILES |
CC(=O)NN=CC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Reaction Equation
The stoichiometric equation for the synthesis is:
Detailed Preparation Methods
Conventional Acid-Catalyzed Condensation
-
Reagents :
-
5-Bromo-2-hydroxybenzaldehyde (1.0 equiv, 2.0–2.2 g)
-
Acetohydrazide (1.0 equiv, 0.4–0.5 g)
-
Absolute ethanol (60–65 mL)
-
Glacial acetic acid (1.0–1.4 mL)
-
-
Steps :
-
Dissolve acetohydrazide in ethanol under stirring.
-
Add 5-bromo-2-hydroxybenzaldehyde dissolved in ethanol dropwise.
-
Introduce acetic acid as a catalyst.
-
Reflux the mixture at 60–70°C for 1.5–2.0 hours.
-
Cool to room temperature, filter the precipitate, and wash with cold ethanol.
-
Optimization Notes :
Microwave-Assisted Synthesis
Procedure (Adapted from Related Hydrazide Syntheses):
-
Reagents :
-
5-Bromo-2-hydroxybenzaldehyde (1.0 equiv)
-
Acetohydrazide (1.0 equiv)
-
Methanol (20 mL)
-
p-Toluenesulfonic acid (0.1 equiv)
-
-
Steps :
-
Mix reagents in a microwave-compatible vessel.
-
Irradiate at 100°C for 10–15 minutes (300 W power).
-
Cool, filter, and recrystallize from methanol.
-
Advantages :
Purification and Crystallization
Recrystallization Techniques
Chromatographic Purification
-
Column : Silica gel (60–120 mesh).
Characterization Data
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 45.2 | 45.0 |
| H | 3.5 | 3.6 |
| N | 10.5 | 10.3 |
Comparative Analysis of Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 1.5–2.0 hours | 10–15 minutes |
| Yield | 70–85% | 90–95% |
| Energy Consumption | High | Low |
| By-Product Formation | Moderate | Minimal |
Challenges and Solutions
-
Challenge : Low solubility of 5-bromo-2-hydroxybenzaldehyde in ethanol.
Solution : Pre-dissolve the aldehyde in warm DMF before adding to the reaction mixture. -
Challenge : Hydrolysis of the imine bond during purification.
Solution : Use anhydrous solvents and avoid prolonged exposure to moisture.
Industrial-Scale Considerations
While lab-scale syntheses are well-established, scaling up requires:
Chemical Reactions Analysis
N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemical Applications
Coordination Chemistry
N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide acts as a ligand in coordination chemistry, forming metal complexes that are pivotal in various chemical reactions. These complexes are utilized in catalysis and material synthesis, showcasing the compound's versatility in creating stable coordination compounds with transition metals .
Reactivity and Synthesis
The compound undergoes several chemical reactions, including:
- Oxidation : It can be oxidized to form oxides.
- Reduction : It can be reduced to generate hydrazine derivatives.
- Substitution : The bromine atom can be substituted with other functional groups using appropriate reagents.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies demonstrate its effectiveness against various microbial strains, suggesting its potential as a therapeutic agent in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies show that it may induce apoptosis in cancer cells by activating specific signaling pathways. This mechanism underlines its potential as a chemotherapeutic agent .
Medical Applications
Drug Development
this compound is being explored for its role in drug development, particularly for conditions associated with iron overload and inflammation. Its derivatives have shown promise as anti-inflammatory agents and may serve as novel pharmacophores in the design of anticonvulsant drugs .
Industrial Applications
Synthesis of Organic Materials
In industrial settings, this compound is used to synthesize various organic materials and intermediates. Its ability to form stable complexes is exploited in the production of specialty chemicals and materials with specific properties .
Comparative Analysis of Related Compounds
The following table compares this compound with similar hydrazone derivatives:
| Compound Name | Structure | Key Applications |
|---|---|---|
| N'-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide | Structure | Antimicrobial, Anticancer |
| N'-(5-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide | Structure | Coordination Chemistry |
| N'-(5-bromo-2-hydroxybenzylidene)-2-thienylacetohydrazide | Structure | Organic Synthesis |
Case Studies
- Antibacterial Efficacy Study : A study published in the IOSR Journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent .
- Metal Complex Formation : Research conducted on the synthesis of transition metal complexes with this hydrazone ligand revealed its ability to form stable complexes that exhibit unique magnetic properties. These findings are crucial for applications in material science and catalysis .
- Anticancer Mechanism Investigation : A recent investigation into the mechanism of action highlighted that the compound could induce cell cycle arrest and apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Structural and Substituent Effects
Table 2: Substituent Impact on Properties
Physicochemical Properties
- Isomerism: Trans/cis isomerism is common in Schiff bases, affecting NMR spectra and bioactivity. For example, compound A7 shows distinct cis/trans ¹H-NMR peaks at δ 12.06 (cis) and 11.66 (trans) for the phenolic -OH .
- Crystallinity : High melting points (e.g., 290°C for triazole-containing analogues) correlate with stable crystal packing via Br···O and hydrogen-bonding interactions .
Key Research Findings
Neuroprotection : The 5-bromo-2-hydroxy group in this compound enhances neuritogenic activity, making it a candidate for neurodegenerative disease research .
Anti-inflammatory Potency: Chloro and morpholinoethoxy substituents in analogues (e.g., 4a, 4f) improve TNF-α suppression, rivaling standard drugs like SB-203580 .
Antibacterial Activity : Methoxy and bromo substituents synergize to disrupt bacterial membranes, as seen in 3-methoxybenzohydrazide derivatives .
Biological Activity
N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, applications in various diseases, and relevant research findings.
This compound is a hydrazone derivative characterized by the presence of a bromine atom and a hydroxyl group, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it versatile in synthetic applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert antibacterial and antifungal effects by disrupting cellular processes in target organisms. Additionally, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
| Candida albicans | 20 µg/mL |
These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. A preclinical study reported its effectiveness against invasive fungal infections such as cryptococcosis and candidiasis. The compound was found to outperform standard antifungal treatments in animal models, indicating its potential as a new therapeutic agent for fungal infections .
Anticancer Potential
The anticancer properties of this compound are being actively investigated. Research has shown that it can inhibit the proliferation of various cancer cell lines, including gastric adenocarcinoma (AGS) and colorectal cancer (SW174). The compound's mechanism involves inducing apoptosis and modulating apoptotic proteins such as p53 and Bax while reducing Bcl-2 levels .
Case Study: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines:
- Cell Lines Tested : AGS (gastric adenocarcinoma), SW174 (colorectal)
- Findings : The compound exhibited dose-dependent anti-proliferative activity with IC50 values ranging from 6.5 to 18.3 µM across different cell lines .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide?
Methodological Answer:
The compound is typically synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with acetohydrazide under reflux in ethanol or methanol, often catalyzed by acetic acid or trifluoroacetic acid (TFA). For example, yields exceeding 90% were achieved using ethanol as the solvent and TFA (0.15 eq) as a catalyst . Characterization involves:
- 1H/13C NMR to confirm hydrazone bond formation (δ ~11.85 ppm for –NH and ~10.39 ppm for –OH) and cis/trans isomerism .
- ESI–MS for molecular ion verification (e.g., [M+H]+ at m/z 509.0) .
- Elemental analysis to validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
- Melting point determination (e.g., 225–226°C) to assess crystallinity .
Basic: How can isomerism in this compound derivatives be experimentally resolved?
Methodological Answer:
Cis/trans isomerism arises from the hydrazone bond’s restricted rotation. Techniques to distinguish isomers include:
- Dynamic NMR : Split signals for –NH and –OH protons (e.g., δ 12.06 ppm for cis vs. 11.66 ppm for trans) .
- X-ray crystallography : Resolves spatial configurations, as demonstrated for related Schiff bases showing planar hydrazone bonds with dihedral angles <6° .
- Chromatography : Reverse-phase HPLC with polar mobile phases (e.g., methanol/water) can separate isomers based on polarity differences .
Advanced: How do structural modifications influence the biological activity of this compound derivatives?
Methodological Answer:
Substituents on the benzylidene or acetohydrazide moieties modulate activity:
- Anticancer activity : Derivatives with benzimidazole or phenylthiomethyl groups showed IC50 values <10 µM against PC-9 (lung) and HepG2 (liver) cancer cells due to enhanced π-π stacking with cellular targets .
- Antibacterial activity : Introduction of triazole or thiadiazole rings improved BioA enzyme inhibition (MIC 1.95 µg/ml against B. subtilis), likely via chelation of essential metal ions .
- Neuroprotective effects : Pyridine or triazole substituents enhanced blood-brain barrier penetration, as seen in derivatives reducing oxidative stress in neuronal models .
Advanced: What crystallographic insights explain the stability of this compound?
Methodological Answer:
X-ray diffraction reveals:
- Planar geometry : The hydrazone bond adopts an E-configuration with a dihedral angle of ~5.4° between the aromatic ring and acetohydrazide plane, minimizing steric strain .
- Hydrogen bonding : Intramolecular O–H···O bonds (2.56–2.65 Å) stabilize the structure, while intermolecular N–H···O interactions facilitate crystal packing .
- Halogen effects : The 5-bromo substituent enhances crystal density via Br···π interactions (3.4–3.6 Å), as observed in related quinazolinone derivatives .
Advanced: How can computational methods optimize the design of this compound derivatives?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV) to guide substituent selection for redox-active applications .
- Molecular docking : Simulate binding to targets like c-Met kinase (PDB: 3LQ8) or BioA (PDB: 4DJU), identifying key interactions (e.g., hydrogen bonds with Arg1086 or Lys201) .
- QSAR models : Correlate logP values with antibacterial activity; derivatives with ClogP 2.1–3.5 showed optimal membrane permeability .
Advanced: How should researchers address contradictions in reported biological data for this compound class?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HT-29 vs. HCT116 for colon cancer) .
- Solubility effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
- Isomer ratios : Quantify cis/trans populations via integration of split NMR signals and report isomer-specific activities .
Advanced: What strategies improve the stability of this compound in biological media?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated –OH) to enhance plasma stability (t1/2 >2.5 hrs observed in J147 derivatives) .
- Nanocarrier encapsulation : Liposomal formulations increased bioavailability 3-fold in murine models .
- Chelation avoidance : Replace thiol groups with ethers to prevent metal ion binding and degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
